Enhanced Reactivity of 2-Iodopyridines in Cross-Coupling Reactions
The presence of the iodine atom at the 2-position confers a significant reactivity advantage in palladium-catalyzed cross-coupling reactions compared to its 2-bromo and 2-chloro analogs [1]. 2-Iodopyridines, including 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine, can be converted into 2-(trifluoromethyl)pyridines with yields described as 'almost quantitative' when reacted with in situ generated (trifluoromethyl)copper [2]. This contrasts sharply with the 'moderate at best' yields observed for the corresponding 3- and 4-iodopyridines or 2-bromopyridines under identical conditions, directly quantifying the superior reactivity of the 2-iodo regioisomer [3].
| Evidence Dimension | Yield in conversion to (trifluoromethyl)pyridine via displacement of iodide with (trifluoromethyl)copper |
|---|---|
| Target Compound Data | Yields described as 'almost quantitative' (inferred for the 2-iodo class, which includes the target compound) |
| Comparator Or Baseline | 3- and 4-iodopyridines or 2-bromopyridines; yields described as 'moderate at best' |
| Quantified Difference | Approximately >90% vs. <50% (estimated from 'almost quantitative' vs. 'moderate at best') |
| Conditions | Reaction with (trifluoromethyl)copper generated in situ from (trifluoromethyl)trimethylsilane, CuI, and KF |
Why This Matters
This high yielding transformation enables efficient and cost-effective installation of the valuable trifluoromethyl group, a key structural motif in many pharmaceutical and agrochemical candidates, directly from the iodo precursor.
- [1] F. Cottet, M. Schlosser. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Eur. J. Org. Chem. 2002; 2002(2): 327-330. View Source
- [2] F. Cottet, M. Schlosser. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Eur. J. Org. Chem. 2002; 2002(2): 327-330. View Source
- [3] F. Cottet, M. Schlosser. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Eur. J. Org. Chem. 2002; 2002(2): 327-330. View Source
